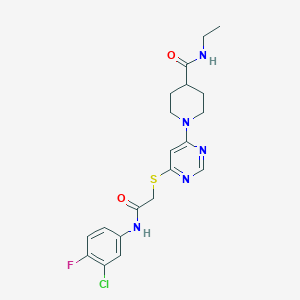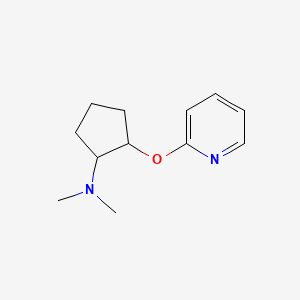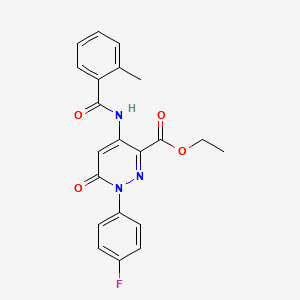
N-(2-吡咯烷-1-基乙基)-4-(2-吡咯烷-1-基嘧啶-4-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-pyrrolidin-1-ylethyl)-4-(2-pyrrolidin-1-ylpyrimidin-4-yl)benzamide is a complex organic compound that features a benzamide core substituted with pyrrolidine and pyrimidine groups
科学研究应用
N-(2-pyrrolidin-1-ylethyl)-4-(2-pyrrolidin-1-ylpyrimidin-4-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-pyrrolidin-1-ylethyl)-4-(2-pyrrolidin-1-ylpyrimidin-4-yl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Attachment of Pyrrolidine Groups: Pyrrolidine groups are introduced via nucleophilic substitution reactions, where pyrrolidine acts as a nucleophile.
Formation of the Benzamide Core: The benzamide core is formed through an amide coupling reaction, often using reagents like carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
N-(2-pyrrolidin-1-ylethyl)-4-(2-pyrrolidin-1-ylpyrimidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrrolidine in the presence of a suitable leaving group and base.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
作用机制
The mechanism of action of N-(2-pyrrolidin-1-ylethyl)-4-(2-pyrrolidin-1-ylpyrimidin-4-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine and pyrimidine groups may facilitate binding to specific sites, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- N-(2-pyrrolidin-1-ylethyl)-4-(2-pyrrolidin-1-ylpyridine-4-yl)benzamide
- N-(2-pyrrolidin-1-ylethyl)-4-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide
Uniqueness
N-(2-pyrrolidin-1-ylethyl)-4-(2-pyrrolidin-1-ylpyrimidin-4-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of both pyrrolidine and pyrimidine groups in specific positions can influence its reactivity and interaction with biological targets.
属性
IUPAC Name |
1-[6-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]sulfanylpyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFN5O2S/c1-2-23-20(29)13-5-7-27(8-6-13)17-10-19(25-12-24-17)30-11-18(28)26-14-3-4-16(22)15(21)9-14/h3-4,9-10,12-13H,2,5-8,11H2,1H3,(H,23,29)(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRKVTFQAAFKHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(2-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2405566.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2405569.png)
![3-(2,6-Difluorophenyl)-4-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-thiazole-2-thione](/img/structure/B2405570.png)

![2-(tetrahydrofuran-2-yl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2405574.png)

![(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2405576.png)
![(3R,5R)-1,4-dihydroxy-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B2405579.png)


![Ethyl[(3-methylfuran-2-yl)methyl]amine](/img/structure/B2405583.png)
![1-(3-Chloro-2-methylphenyl)-4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2405584.png)
![2-hydroxy-8-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2405586.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2405587.png)
